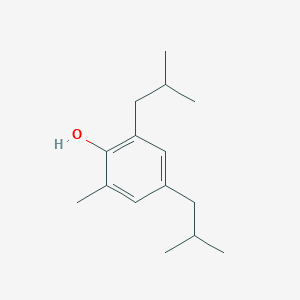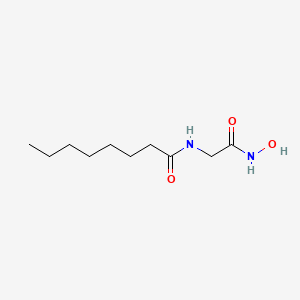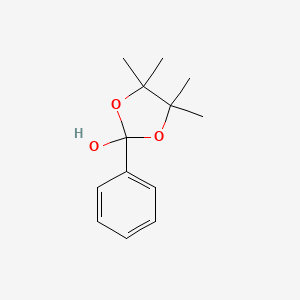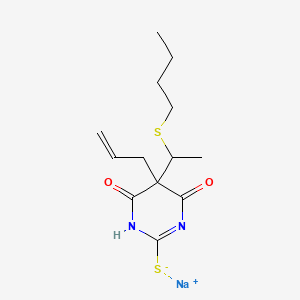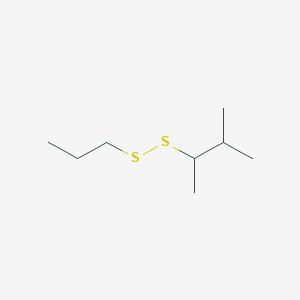
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with three methyl groups.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- can be achieved through various synthetic routes. One common method involves the hydrogenation of a precursor naphthalene derivative under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the naphthalene ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- can be compared with other similar compounds, such as:
2-Propanone, 1-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)-: This compound has a similar structure but differs in the degree of hydrogenation and the presence of a cyclohexene ring instead of a naphthalene ring.
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthalenyl)-: Another similar compound with slight variations in the substitution pattern and molecular structure.
The uniqueness of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- lies in its fully hydrogenated naphthalene ring system and specific substitution pattern, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
68311-16-0 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
1-(3,5,5-trimethyl-2,3,4,4a,6,8a-hexahydro-1H-naphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C16H26O/c1-5-15(17)13-10-12-7-6-8-16(3,4)14(12)9-11(13)2/h6-7,11-14H,5,8-10H2,1-4H3 |
InChI-Schlüssel |
CJZNQYNYXSLJAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CC2C=CCC(C2CC1C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
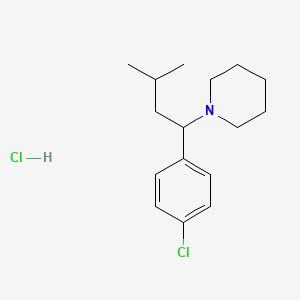


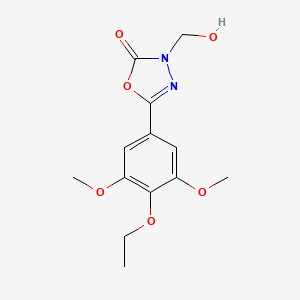
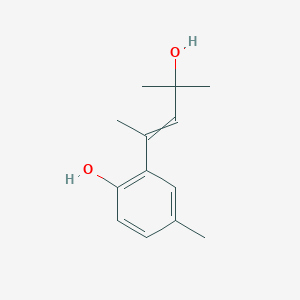
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
